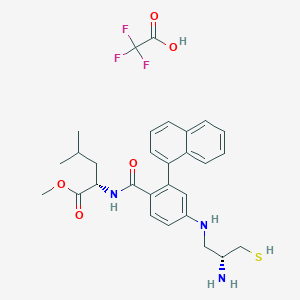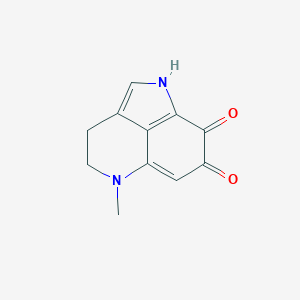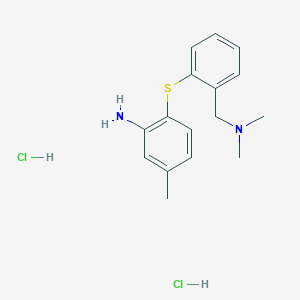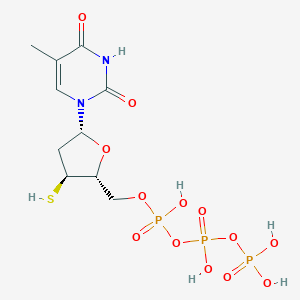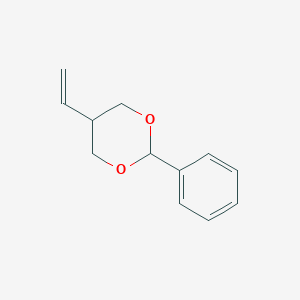
5-Ethenyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-phenyl-1,3-dioxane is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as styrene oxide and is a colorless liquid that has a faint odor. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles to form covalent bonds. This reaction is known as epoxidation and is a common mechanism in organic chemistry.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Ethenyl-2-phenyl-1,3-dioxane have not been extensively studied. However, studies have shown that this compound can cause skin irritation and respiratory problems if it is inhaled or comes in contact with the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethenyl-2-phenyl-1,3-dioxane has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile starting material for the synthesis of various organic compounds. However, one of the limitations is that it can be hazardous to work with due to its potential to cause skin and respiratory problems.
Direcciones Futuras
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One of the most significant areas of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biochemical and physiological effects of this compound to determine its potential as a therapeutic agent. Additionally, the development of new applications for this compound in various fields such as materials science and pharmaceuticals is an area of future research.
Métodos De Síntesis
The synthesis of 5-Ethenyl-2-phenyl-1,3-dioxane can be achieved through different methods. One of the most common methods is the epoxidation of styrene using peracids. This method involves the reaction of styrene with a peracid such as m-chloroperbenzoic acid or peracetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of 5-Ethenyl-2-phenyl-1,3-dioxane as the main product.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds such as alcohols, ketones, and acids.
Propiedades
Número CAS |
128561-99-9 |
|---|---|
Nombre del producto |
5-Ethenyl-2-phenyl-1,3-dioxane |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
Clave InChI |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
C=CC1COC(OC1)C2=CC=CC=C2 |
Sinónimos |
1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



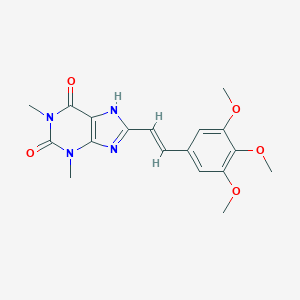
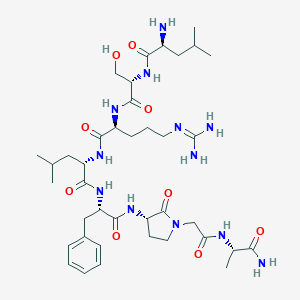
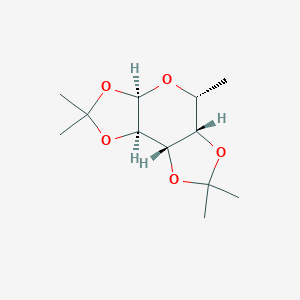
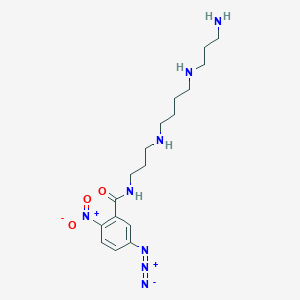
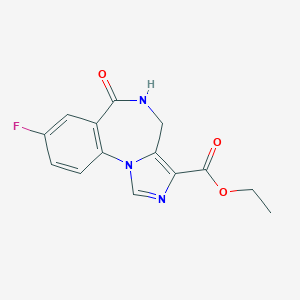
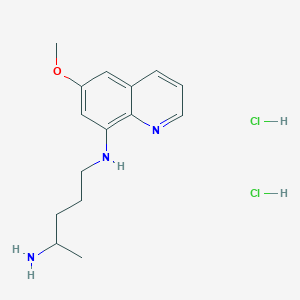
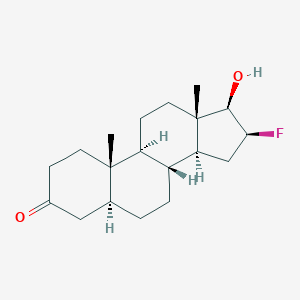
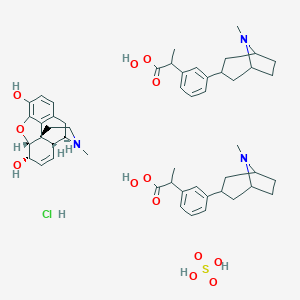
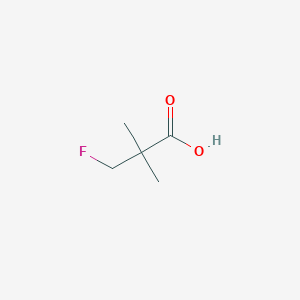
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
